tert-butyl N-[(2S)-1-(4-aminophenyl)-3-hydroxypropan-2-yl]carbamate
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Overview
Description
tert-Butyl N-[(2S)-1-(4-aminophenyl)-3-hydroxypropan-2-yl]carbamate is a chemical compound with the molecular formula C14H22N2O3. It is a derivative of carbamic acid and is often used in organic synthesis and medicinal chemistry. The compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2S)-1-(4-aminophenyl)-3-hydroxypropan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine and alcohol. One common method is the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl halides in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(2S)-1-(4-aminophenyl)-3-hydroxypropan-2-yl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The carbamate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the nitro group can yield an amine.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[(2S)-1-(4-aminophenyl)-3-hydroxypropan-2-yl]carbamate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology
In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its stability and reactivity make it a valuable tool for probing biochemical pathways.
Medicine
In medicinal chemistry, this compound is used in the development of pharmaceuticals. It serves as a building block for the synthesis of drugs targeting various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it suitable for various applications, including polymer synthesis and material science.
Mechanism of Action
The mechanism of action of tert-butyl N-[(2S)-1-(4-aminophenyl)-3-hydroxypropan-2-yl]carbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. The hydroxyl and amine groups play a crucial role in these interactions, facilitating the formation of hydrogen bonds and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler derivative of carbamic acid with similar reactivity but lacking the additional functional groups.
tert-Butyl 2-aminophenylcarbamate: Similar structure but with different substituents, leading to variations in reactivity and applications.
Uniqueness
tert-Butyl N-[(2S)-1-(4-aminophenyl)-3-hydroxypropan-2-yl]carbamate is unique due to its combination of functional groups, which confer distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry and medicinal research, where it can be used to create complex molecules with specific biological activities.
Properties
Molecular Formula |
C14H22N2O3 |
---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-(4-aminophenyl)-3-hydroxypropan-2-yl]carbamate |
InChI |
InChI=1S/C14H22N2O3/c1-14(2,3)19-13(18)16-12(9-17)8-10-4-6-11(15)7-5-10/h4-7,12,17H,8-9,15H2,1-3H3,(H,16,18)/t12-/m0/s1 |
InChI Key |
ZVIDAQASAMBHLQ-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)N)CO |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N)CO |
Origin of Product |
United States |
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